(-)-Deoxyfebrifugine Dihydrobromide

Antimalarial drug discovery Structure-activity relationship Plasmodium falciparum

(-)-Deoxyfebrifugine Dihydrobromide (CAS 1820023-30-0, C₁₆H₂₁Br₂N₃O₂, MW 447.16) is the enantiopure (-)-isomer of deoxyfebrifugine, isolated as its dihydrobromide salt. It is a 3″-deoxy analogue of the quinazolinone alkaloid febrifugine, the antimalarial principle of Dichroa febrifuga, and a des-hydroxy congener of halofuginone, the veterinary anticoccidial and clinical antifibrotic agent.

Molecular Formula C₁₆H₂₁Br₂N₃O₂
Molecular Weight 447.16
Cat. No. B1160650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Deoxyfebrifugine Dihydrobromide
Molecular FormulaC₁₆H₂₁Br₂N₃O₂
Molecular Weight447.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of (-)-Deoxyfebrifugine Dihydrobromide as a Defined Febrifugine Analogue


(-)-Deoxyfebrifugine Dihydrobromide (CAS 1820023-30-0, C₁₆H₂₁Br₂N₃O₂, MW 447.16) is the enantiopure (-)-isomer of deoxyfebrifugine, isolated as its dihydrobromide salt . It is a 3″-deoxy analogue of the quinazolinone alkaloid febrifugine, the antimalarial principle of Dichroa febrifuga, and a des-hydroxy congener of halofuginone, the veterinary anticoccidial and clinical antifibrotic agent [1]. The compound is supplied as a research-grade solid requiring storage at -20 °C, with pre-centrifugation recommended for maximum product recovery . Its defined enantiomeric composition, established via an organocatalytic asymmetric Mannich reaction pathway, makes it a valuable tool for stereochemical structure-activity relationship (SAR) studies distinct from racemic deoxyfebrifugine or the natural (+)-enantiomer [2].

Why Generic Substitution of Quinazolinone Analogues Fails for (-)-Deoxyfebrifugine Dihydrobromide


Superficial structural similarity among febrifugine, halofuginone, deoxyfebrifugine, and their enantiomers masks profound differences in potency, selectivity, and biological spectrum. The 3″-hydroxyl group of febrifugine is critical for antimalarial potency, and its removal in deoxyfebrifugine results in a substantial activity loss against Plasmodium falciparum [1]. Critically, the biological profile is also enantiomer-dependent: both enantiomers of deoxyfebrifugine have been synthesized, and only defined stereochemistry ensures reproducible pharmacological data [2]. Furthermore, deoxyfebrifugine has demonstrated a functional advantage over febrifugine and halofuginone in controlling Phytophthora infestans on intact plants, where the more potent in vitro inhibitors failed to provide crop protection [3]. Selection of (-)-deoxyfebrifugine dihydrobromide, rather than a racemate or unqualified 'deoxyfebrifugine', is therefore essential to obtain stereochemically defined, reproducible results in target-identification and phenotypic-screening campaigns.

Quantitative Differentiation Evidence for (-)-Deoxyfebrifugine Dihydrobromide Against Closest Comparators


Antimalarial Potency Deficit of Deoxyfebrifugine Relative to Febrifugine Against Plasmodium falciparum FCR-3

The removal of the 3″-hydroxyl group in deoxyfebrifugine significantly reduces antiplasmodial activity. Deoxyfebrifugine (racemic) was found to be less active than febrifugine against the P. falciparum FCR-3 strain in vitro, confirming that the C-3″ hydroxyl is a critical pharmacophoric element [1]. This potency differential underpins the use of (-)-deoxyfebrifugine as a negative-control probe and as a scaffold for further SAR exploration rather than as a direct antimalarial lead.

Antimalarial drug discovery Structure-activity relationship Plasmodium falciparum

Defined Enantiomeric Excess of (-)-Deoxyfebrifugine Dihydrobromide via Asymmetric Synthesis

The first asymmetric synthesis of both enantiomers of deoxyfebrifugine was achieved via a six-step organocatalytic Mannich reaction sequence, yielding the dihydrobromide salts in 29–42% overall yield with 74–80% enantiomeric excess (ee) [1]. This provides defined stereochemical composition for the (-)-enantiomer, distinguishing it from racemic (±)-deoxyfebrifugine preparations.

Asymmetric synthesis Enantiomeric excess Process chemistry

Phytopathogenic Disease Control: Deoxyfebrifugine Outperforms Febrifugine and Halofuginone In Planta

Febrifugine (IC₅₀ = 0.13 ppm) and halofuginone (IC₅₀ = 0.06 ppm) exhibit potent in vitro inhibition of Phytophthora infestans but fail to control late blight disease on tomato plants. By contrast, deoxy-febrifugine (14) provided effective in planta control of P. infestans, demonstrating a functional advantage in a whole-plant disease model despite its lower in vitro potency [1].

Agricultural fungicide discovery Oomycete control Phytophthora infestans

Synthetic Tractability Advantage of the Deoxyfebrifugine Scaffold for Diversification

The absence of the 3″-hydroxyl group in deoxyfebrifugine eliminates the stereochemical complexity and metabolic vulnerability associated with febrifugine's C-3″ position, enabling more flexible scaffold diversification. A versatile synthetic route to (±)-deoxyfebrifugine via Eschenmoser sulfide contraction and chemoselective hydrogenation permitted access to N-alkyl analogues and replacement of the piperidine ring with other saturated N-heterocycles [1]. The asymmetric synthesis further delivered both enantiomers as defined dihydrobromide salts in preparatively useful yields [2].

Medicinal chemistry Scaffold diversification Chemical synthesis

Validated Application Scenarios for (-)-Deoxyfebrifugine Dihydrobromide Based on Comparative Evidence


Stereochemical Negative Control for Febrifugine Antimalarial Target Identification

The significant potency loss of deoxyfebrifugine relative to febrifugine against P. falciparum FCR-3 [1], combined with the defined (-)-enantiomeric composition [2], positions this compound as an ideal stereochemically defined negative control. Researchers investigating prolyl-tRNA synthetase or other putative febrifugine targets can use (-)-deoxyfebrifugine to confirm that observed antiparasitic activity depends on the intact 3″-hydroxyl pharmacophore, thereby deconvoluting target-specific effects from non-specific quinazolinone-mediated activity.

Agricultural Fungicide Lead Discovery Targeting Oomycete Crop Diseases

Deoxyfebrifugine uniquely provided in planta control of Phytophthora infestans on tomato plants, whereas the more in vitro-potent febrifugine and halofuginone failed [1]. This functional advantage in a whole-plant disease model supports procurement of (-)-deoxyfebrifugine dihydrobromide for crop protection R&D programs focused on late blight and related oomycete diseases, where translaminar movement, metabolic stability, or phloem mobility may differentiate in vivo performance from intrinsic target potency.

Scaffold Diversification for Febrifugine-Derived Probe and Lead Compound Libraries

The synthetic accessibility of the deoxyfebrifugine scaffold, demonstrated by the short versatile route to the racemate [1] and the asymmetric synthesis yielding both enantiomers as isolable dihydrobromide salts [2], supports its use as a core scaffold for combinatorial library synthesis. Procurement of the enantiopure (-)-isomer enables stereochemically defined parallel synthesis of N-alkyl, heterocyclic, and quinazolinone-modified analogues for broad biological profiling in antimalarial, anticancer, antifibrotic, and anti-inflammatory screening cascades [3].

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies in Febrifugine Biology

With the first asymmetric synthesis establishing access to both enantiomers of deoxyfebrifugine in 74–80% ee [1], procurement of the isolated (-)-enantiomer (as the dihydrobromide salt) enables rigorous enantiomer-specific SAR studies. Given that enantiomers can exhibit divergent pharmacology—as observed for (+)- and (−)-halofuginone—the availability of defined (-)-deoxyfebrifugine dihydrobromide is essential for determining the stereochemical determinants of target binding, cellular uptake, and in vivo pharmacokinetics within the febrifugine chemotype family.

Quote Request

Request a Quote for (-)-Deoxyfebrifugine Dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.